

p-Phenylenediacetic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Phenylenediacetic acid

Cat. No.: B140743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediacetic acid (p-PDA), also known as 1,4-benzenediacetic acid, is a versatile chemical intermediate utilized in various research and industrial applications, including the synthesis of polymers, liquid crystals, and as a building block for pharmaceutical compounds. [1][2] This guide provides an in-depth overview of the safety, handling, and toxicological profile of **p-Phenylenediacetic acid** to ensure its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

p-Phenylenediacetic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification Summary

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of **p-Phenylenediacetic acid** is provided below.

Property	Value	Reference
Chemical Formula	<chem>C10H10O4</chem>	[1] [3]
Molecular Weight	194.18 g/mol	[3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	248-252 °C (lit.)	[3]
Boiling Point	410.7 °C at 760 mmHg	
Density	1.345 g/cm³	
Solubility	Soluble in ethanol (30 mg/ml) and DMF (5 mg/ml). [1] Slightly soluble in water.	
CAS Number	7325-46-4	[3]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and ensure a safe working environment.

4.1. Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly.
- Skin and Body Protection: A laboratory coat should be worn. In situations with a risk of significant exposure, additional protective clothing may be necessary.
- Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.

4.2. Engineering Controls

- Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or generating dust.

4.3. Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents and strong bases.

Emergency Procedures

5.1. First-Aid Measures

Exposure Route	First-Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

5.2. Accidental Release Measures

- Evacuate personnel from the area.
- Wear appropriate PPE as described in Section 4.1.
- Avoid generating dust.
- Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.
- Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
- Prevent the spilled material from entering drains or waterways.

5.3. Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon combustion.
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

The irritant properties of **p-Phenylenediacetic acid** are determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols provide a framework for assessing skin and eye irritation potential, with a strong emphasis on in vitro methods to reduce animal testing.

6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by using a three-dimensional reconstructed human epidermis model that mimics the properties of human skin.

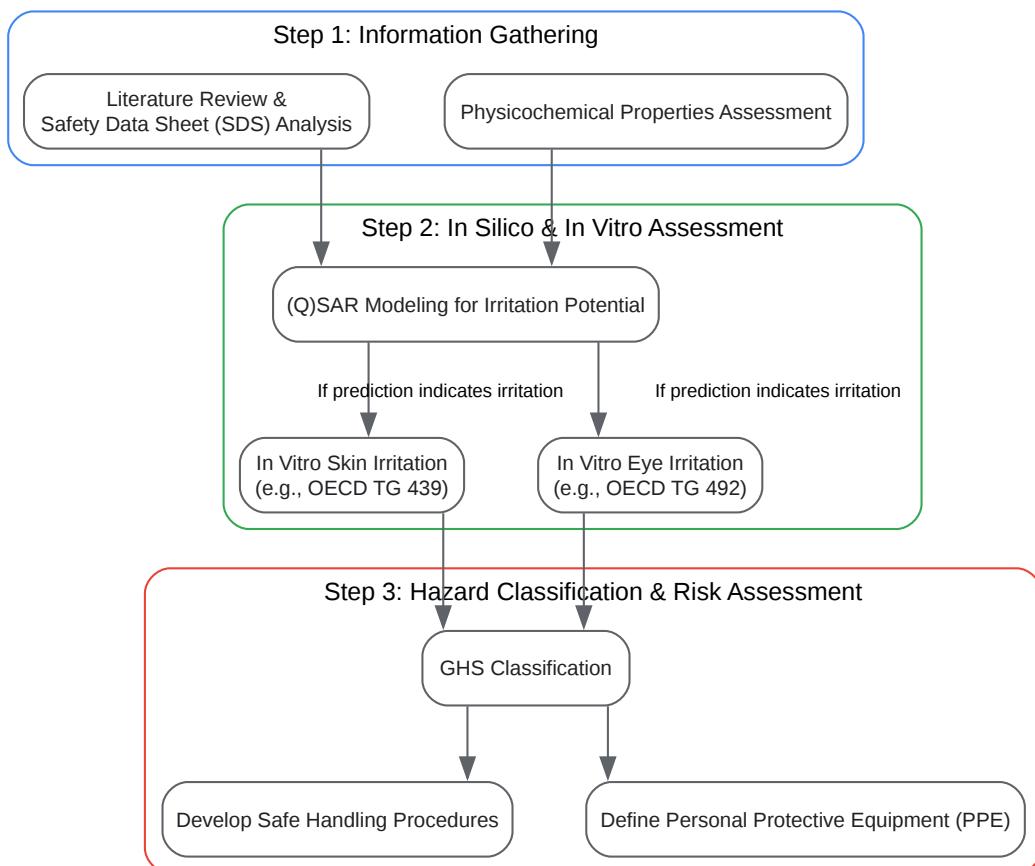
[5][6][7]

- Principle: The test chemical is applied topically to the RhE model. Skin irritation is assessed by measuring the viability of the cells after a defined exposure period using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability indicates that the chemical is an irritant.[6][7]
- Methodology:
 - Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a defined culture medium.
 - Test Substance Application: A precise amount of **p-Phenylenediacetic acid** (as a solid or in a suitable solvent) is applied to the surface of the tissue. Negative and positive controls are run in parallel.

- Exposure: The tissues are exposed to the test substance for a specified duration (e.g., 60 minutes).[6]
- Post-Exposure Incubation: After exposure, the test substance is removed by rinsing, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).[6]
- Viability Assessment: The viability of the tissue is determined using the MTT assay. Viable cells convert the MTT tetrazolium salt into a blue formazan product, which is then extracted and quantified spectrophotometrically.
- Data Interpretation: The percentage of viable cells in the treated tissues is compared to the negative control. A mean tissue viability of $\leq 50\%$ classifies the substance as a skin irritant (UN GHS Category 2).[6]

6.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[8][9]


- Principle: Similar to the skin irritation test, this method uses a three-dimensional reconstructed human cornea-like epithelium model. The potential for eye irritation is determined by assessing cytotoxicity following exposure to the test chemical.[8][9]
- Methodology:
 - Tissue Preparation: Reconstructed human cornea-like epithelium tissue models are equilibrated in culture medium.
 - Test Substance Application: The test substance is applied topically to the surface of the corneal models.
 - Exposure: The exposure duration is typically 30 minutes for liquids and 6 hours for solids. [9]
 - Post-Exposure Incubation: The test substance is rinsed off, and the tissues are incubated for a post-exposure period.[9]

- Viability Assessment: Cell viability is measured using the MTT assay.
- Data Interpretation: If the mean tissue viability is $> 60\%$, the chemical is classified as a non-irritant (UN GHS No Category). If the viability is $\leq 60\%$, further testing may be required to determine the specific irritation category.[10]

Logical Workflow for Chemical Hazard Identification

The following diagram illustrates a general workflow for identifying and characterizing the hazards of a chemical substance like **p-Phenylenediacetic acid**, emphasizing a tiered approach that prioritizes existing data and in vitro methods.

General Workflow for Chemical Hazard Identification

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. bocsci.com [bocsci.com]
- 3. p-Phenylenediacetic acid 97 7325-46-4 [sigmaaldrich.com]
- 4. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. senzagen.com [senzagen.com]
- 7. oecd.org [oecd.org]
- 8. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 9. dermatest.com [dermatest.com]
- 10. x-cellr8.com [x-cellr8.com]
- To cite this document: BenchChem. [p-Phenylenediacetic Acid: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140743#p-phenylenediacetic-acid-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com